Structural Uniqueness: Dual Methoxy Substitution is Not Present in Commercial Trifluoroethylthiobenzene Analogs
The target compound bears two methoxy groups at positions 1 and 4 and the –SCH₂CF₃ group at position 2 of the benzene ring (C₁₀H₁₁F₃O₂S, MW 252.26) . The closest commercially listed analogs include (2,2,2-trifluoroethylthio)benzene (C₈H₇F₃S, MW 192.20, CAS 2262-07-9), which has no ring substituents, and 1-fluoro-3-(2,2,2-trifluoroethylsulfanyl)benzene (C₈H₆F₄S, MW 210.19, CAS 62158-90-1), which carries a single fluorine substituent . No commercially indexed analog simultaneously possesses both the dual methoxy and the –SCH₂CF₃ substitution pattern—thereby making the target compound structurally singular among catalogued aryl trifluoroethyl thioethers .
| Evidence Dimension | Aromatic substitution pattern (number and type of ring substituents) |
|---|---|
| Target Compound Data | Three substituents: 1-OCH₃, 4-OCH₃, 2-SCH₂CF₃ (C₁₀H₁₁F₃O₂S, MW 252.26) |
| Comparator Or Baseline | (2,2,2-Trifluoroethylthio)benzene: 1 substituent (2-SCH₂CF₃ only, C₈H₇F₃S, MW 192.20). 1-Fluoro-3-(2,2,2-trifluoroethylsulfanyl)benzene: 2 substituents (1-F, 3-SCH₂CF₃, C₈H₆F₄S, MW 210.19) |
| Quantified Difference | Target compound possesses 2 additional electron-donating –OCH₃ groups not present in either comparator; MW differs by +60.06 Da vs. the unsubstituted analog and +42.07 Da vs. the fluoro analog. |
| Conditions | Catalogued chemical structures from commercial supplier listings and public databases |
Why This Matters
For researchers requiring a specific electronic push-pull system (electron-donating methoxy groups para to each other plus an electron-withdrawing thioether ortho to one methoxy), simpler analogs cannot provide the same electronic environment, making the target compound irreplaceable without re-engineering synthetic routes.
